N-(4-fluorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
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Description
N-(4-fluorobenzyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with structural features similar to the one you mentioned have been studied for their anticancer properties. For instance, derivatives of fluoro substituted benzo[b]pyran, which share a similar fluorine substitution pattern, have been synthesized and tested against various human cancer cell lines, showing promising anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound , have been developed as ligands for the translocator protein 18 kDa (TSPO). These compounds have been evaluated for their potential to serve as biomarkers in neuroinflammatory processes through in vitro studies and in vivo positron emission tomography (PET) imaging in rodent models of neuroinflammation. Their subnanomolar affinity for TSPO and successful application in PET imaging highlight their utility in studying neuroinflammatory conditions (Damont et al., 2015).
Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including studies on their self-assembly processes and antioxidant activities, provides insights into the potential of these compounds for biological applications. These complexes have shown significant antioxidant activity, suggesting their utility in various oxidative stress-related conditions (Chkirate et al., 2019).
Synthetic Methodology and Biological Evaluation
Further studies on pyrazolo[3,4-d]pyrimidine analogues of antitumor agents and other novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have contributed to the development of compounds with anti-inflammatory activity, showcasing the versatility of these chemical scaffolds in generating biologically active molecules (Taylor & Patel, 1992); (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12-21-15(23-8-2-7-20-23)9-17(22-12)25-11-16(24)19-10-13-3-5-14(18)6-4-13/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFBOHMQGWENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NCC2=CC=C(C=C2)F)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.